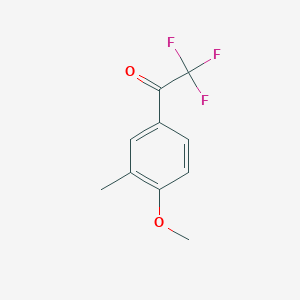

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQDIOQETYWJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505331 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75822-11-6 | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75822-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone

Compound Identity and Structural Analysis

Before any experimental work, a thorough understanding of the molecule's structure is paramount. This informs our predictions and guides the selection of appropriate analytical techniques.

-

IUPAC Name: 1-(4-Methoxy-3-methylphenyl)-2,2,2-trifluoroethan-1-one

-

Molecular Formula: C₁₀H₉F₃O₂

-

Chemical Structure: (Self-generated image, for illustrative purposes)

The structure reveals several key features that will dictate its physicochemical behavior:

-

Aromatic Ring: A benzene ring substituted with a methoxy (-OCH₃) and a methyl (-CH₃) group. This core is generally hydrophobic.

-

Trifluoroacetyl Group (-COCF₃): A highly electronegative and electron-withdrawing group. The trifluoromethyl moiety significantly increases lipophilicity, while the carbonyl group (C=O) acts as a hydrogen bond acceptor.

-

Methoxy and Methyl Groups: These are electron-donating groups that influence the electron density of the aromatic ring and can impact intermolecular interactions.

Predicted Physicochemical Properties

The following properties are estimated based on the analysis of structurally similar compounds and the influence of the constituent functional groups. These values serve as a baseline for experimental design.

| Property | Predicted Value / Range | Rationale & Comparative Insights |

| Molecular Weight | 218.17 g/mol | Calculated from the molecular formula C₁₀H₉F₃O₂.[1] |

| Physical State | Low-melting solid or viscous liquid | The related compound 4'-Methoxy-2,2,2-trifluoroacetophenone is a liquid.[2] The addition of a methyl group may increase the melting point due to improved crystal packing. |

| Boiling Point | > 200 °C (at atm. pressure) | The analog 4'-Methoxy-2,2,2-trifluoroacetophenone has a boiling point of 64°C at a reduced pressure of 0.5mm Hg.[2] The boiling point at atmospheric pressure will be substantially higher. The additional methyl group will slightly increase the boiling point further. |

| Density | ~1.2 - 1.3 g/mL | Fluorinated compounds are typically denser than their non-fluorinated counterparts. The related compound 4'-Methoxy-2,2,2-trifluoroacetophenone has a density of 1.32 g/mL.[2][3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Ether, CH₂Cl₂, Acetone). | The molecule is predominantly nonpolar due to the aromatic ring and trifluoromethyl group, predicting poor aqueous solubility. The polar carbonyl and methoxy groups will not be sufficient to overcome the hydrophobicity of the larger structure. |

| Acidity/Basicity | Neutral | The compound lacks readily ionizable protons (like carboxylic acids or phenols) or basic sites (like amines). Therefore, it is not expected to be soluble in aqueous acid or base.[4] |

Experimental Characterization Workflow

This section details the necessary experimental protocols to validate the predicted properties and establish a comprehensive physicochemical profile. The workflow is designed as a self-validating system, where results from one experiment inform and confirm others.

Identity and Purity Confirmation

The first step is to confirm the identity of the synthesized material and assess its purity, as impurities can significantly alter physical properties like melting point.[5]

Workflow for Identity and Purity Assessment

Sources

Fluorinated Scaffolds in Neuropharmacology: The 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone Guide

[1][2]

Executive Summary

4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone (hereafter referred to as TFM-MAP ) represents a privileged scaffold in Central Nervous System (CNS) drug discovery.[1][2] Its value lies in the synergistic combination of the trifluoroacetyl group (

For the medicinal chemist, TFM-MAP is not merely a ketone; it is a metabolic blockade agent , a lipophilicity tuner , and a chiral precursor .[1][2] This guide moves beyond basic synthesis to explore the physicochemical nuances—specifically the "hydrate trap"—and provides a validated roadmap for transforming this building block into high-value CNS candidates.[2]

Part 1: Structural Rationale & CNS Design[2]

The Fluorine Effect on the Blood-Brain Barrier (BBB)

The introduction of the trifluoromethyl (

-

Lipophilicity Modulation: The

group significantly increases -

Metabolic Stability: The C–F bond strength (approx. 116 kcal/mol) renders the position impervious to Cytochrome P450 oxidation.[2] In TFM-MAP, the

group protects the

The "Hydrate Trap": A Critical Physicochemical Feature

Unlike non-fluorinated acetophenones, TFM-MAP exists in an equilibrium with its gem-diol (hydrate) form when exposed to moisture.[1][2]

1Why this matters:

-

Stoichiometry Errors: If you weigh the hydrate thinking it is the ketone, your molar equivalents for downstream reactions will be incorrect.[2]

-

Enzyme Inhibition: The stable gem-diol mimics the tetrahedral transition state of amide/ester hydrolysis.[2] This makes TFM-MAP derivatives potent inhibitors of serine hydrolases (e.g., Acetylcholinesterase, Fatty Acid Amide Hydrolase) [1].[1]

Part 2: Validated Synthetic Access (The "Make")

While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues with this specific substitution pattern.[1][2] The Grignard addition to ethyl trifluoroacetate is the preferred, self-validating route for high purity.[2]

Retrosynthetic Analysis[1][2]

-

Precursor: 4-Bromo-2-methylanisole (1-bromo-4-methoxy-3-methylbenzene)[1][2]

-

Reagents: Magnesium turnings, Ethyl trifluoroacetate (

).[1]

Step-by-Step Protocol

Scale: 50 mmol

Safety: Exothermic reaction.[1][2]

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv, 60 mmol) with a crystal of iodine.

-

Add 4-Bromo-2-methylanisole (50 mmol) in anhydrous THF (5 mL/mmol) dropwise.

-

Checkpoint: Initiate reflux to ensure complete consumption of bromide (monitor via TLC/GC).

-

-

Electrophilic Trapping (The "Inverse Addition"):

-

Cool the Grignard solution to -78°C.

-

Crucial Step: Cannulate the Grignard reagent into a solution of Ethyl trifluoroacetate (1.5 equiv) in THF at -78°C.[2]

-

Reasoning: Adding the ester to the Grignard (normal addition) leads to double addition, forming the tertiary alcohol. Inverse addition ensures the ketone is the major product.[2]

-

-

Workup & Dehydration:

-

Quench with saturated

.[1][2] Extract with -

The Hydrate Fix: The crude oil will likely contain the gem-diol.[2] To isolate the pure ketone, reflux the crude oil in toluene with a Dean-Stark trap to remove water, or treat with molecular sieves (4Å) prior to distillation.

-

Purification: Vacuum distillation.[1][2] TFM-MAP is a pale yellow liquid.[1][2]

-

Part 3: Downstream Transformations (The "Use")

TFM-MAP serves as a divergent point for three major CNS pharmacophore classes.

Pathway A: Enantioselective Reduction (Chiral Alcohols)

Chiral trifluoromethyl alcohols are motifs in diverse potentiators (e.g., modulators of the GABA-A receptor).

-

Method: Asymmetric Transfer Hydrogenation (ATH).[1]

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

- group enhances the acidity of the alcohol, strengthening H-bond donor capability in receptor binding pockets.[2]

Pathway B: Condensation to Heterocycles

The highly electrophilic carbonyl reacts avidly with hydrazines and hydroxylamines.[2]

-

Relevance: These heterocycles are bioisosteres for amide bonds in CNS ligands, offering improved metabolic stability.[1]

Pathway C: Reductive Amination

Direct conversion to

-

Challenge: The basicity of the intermediate imine is low due to the

group, making reduction sluggish. -

Solution: Use Titanium(IV) isopropoxide to facilitate imine formation, followed by reduction with

.[1]

Part 4: Visualization of Workflows

Diagram 1: The Strategic "Tree" of TFM-MAP

This diagram illustrates the central role of TFM-MAP and its divergence into key CNS scaffolds.[2]

Caption: Divergent synthesis from the TFM-MAP core. Note the reversible formation of the inactive gem-diol (red) which must be managed during storage.[2]

Diagram 2: Mechanism of Action (Hydrate Mimicry)

Why these ketones inhibit serine hydrolases in the CNS.

Caption: The electron-withdrawing CF3 group stabilizes the tetrahedral adduct with serine proteases, mimicking the transition state of substrate hydrolysis.

Part 5: Detailed Protocol - Asymmetric Transfer Hydrogenation (ATH)

This protocol is selected for its scalability and relevance to generating chiral CNS building blocks.[1][2]

Objective: Synthesis of (S)-1-(4-methoxy-3-methylphenyl)-2,2,2-trifluoroethanol.

Materials

-

Substrate: TFM-MAP (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mix)[1]

Procedure

-

Catalyst Prep: In a vial, dissolve the Ru-catalyst in minimal DCM.

-

Reaction Mix: Add TFM-MAP to a round-bottom flask. Add the Formic acid/TEA mixture (3.0 eq of formate).

-

Initiation: Add the catalyst solution. Stir at 25°C (Room Temp).

-

Monitoring: Monitor by

NMR. The product signal (approx -78 ppm) will grow at the expense of the ketone signal (approx -72 ppm).[2] -

Workup: Wash with water, dry over

, and concentrate. -

Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Data Summary Table: Expected Outcomes

| Parameter | Specification | Notes |

| Yield | > 90% | Excellent conversion due to activated carbonyl.[1][2] |

| Enantiomeric Excess (ee) | > 95% (S) | Dependent on catalyst chirality choice.[1] |

| Physical State | White Solid / Oil | Often solidifies upon high purity.[1][2] |

| Stability | High | Unlike the ketone, the alcohol does not form hydrates.[2] |

Part 6: References

-

Use of Trifluoroacetophenone Derivatives as Inhibitors:

-

Synthetic Methodology (Grignard & Trifluoroacetylation):

-

Metabolic Stability & Fluorine in CNS:

-

Enantioselective Reduction (ATH):

Sources

- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,2,2-トリフルオロアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone in Agrochemical Synthesis

[1]

Executive Summary

This technical guide analyzes the synthetic utility of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone (hereafter referred to as TFA-MMP ), a high-value fluorinated building block.[1] While often overshadowed by its chlorinated analogs used in blockbuster isoxazolines (e.g., Fluralaner), TFA-MMP represents a "privileged structure" for next-generation agrochemical discovery.[1] Its unique substitution pattern—combining a strongly electron-withdrawing trifluoroacetyl group with an electron-rich, sterically congested aromatic ring—offers specific advantages in metabolic stability and binding affinity for voltage-gated sodium channels and GABA receptors.[1]

This guide details the synthesis of TFA-MMP, its transformation into bioactive heterocycles, and its role as a chiral precursor, supported by validated protocols and mechanistic insights.

Part 1: Structural Significance & Bioisosterism

The Fluorine Effect

The trifluoroacetyl moiety (

-

Lipophilicity Modulation: It significantly increases

, facilitating cuticular penetration in insects and fungi. -

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative degradation at the benzylic position, extending the half-life of the active ingredient (AI) in the field.

-

Hemiketal Stability: Unlike non-fluorinated ketones, trifluoromethyl ketones form stable hydrates or hemiketals with serine/cysteine proteases, acting as transition-state inhibitors.[1]

The "Push-Pull" Electronic System

TFA-MMP exhibits a unique electronic environment:

-

4'-Methoxy (EDG): Increases electron density in the ring, deactivating the ketone carbon toward nucleophilic attack via resonance, but the strong inductive effect of the

group counteracts this, maintaining reactivity. -

3'-Methyl (Steric): Located ortho to the methoxy and meta to the ketone, this group introduces torsional strain. This restricts bond rotation, potentially locking the molecule into a bioactive conformation and influencing the stereoselectivity of downstream reductions.

Part 2: Synthesis of the Building Block

The preparation of TFA-MMP is best achieved via Friedel-Crafts Acylation , which is scalable and avoids the use of unstable aryl-lithium intermediates required by the Grignard route.[1]

Pathway Analysis

The reaction involves the acylation of 2-methylanisole with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

Mechanistic Insight

The 4-position of 2-methylanisole is electronically activated by the methoxy group (para-director) and the methyl group (meta-director relative to the acylation site). However, the regioselectivity is dominated by the strong para-directing power of the methoxy group. The 3-methyl group provides steric hindrance that prevents ortho-acylation relative to the methoxy, ensuring high regiochemical purity for the 4' isomer.

Part 3: Downstream Agrochemical Applications

TFA-MMP serves as a lynchpin for two major classes of modern pesticides: Isoxazolines (Insecticides) and Chiral Ethers (Fungicides).

Route A: Isoxazoline Construction (Insecticides)

The isoxazoline class (e.g., Afoxolaner derivatives) targets the GABA-gated chloride channel. The trifluoromethyl group is essential for binding at the active site.

-

Step 1: Condensation of TFA-MMP with hydroxylamine to form the oxime.[1]

-

Step 2: Chlorination/Bromination to form the hydroximoyl chloride.

-

Step 3: [3+2] Cycloaddition with a styrene or olefin to form the isoxazoline ring.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Chiral trifluoromethyl alcohols are potent bioisosteres for secondary alcohols in fungicides. The presence of the 3'-methyl group in TFA-MMP makes enantioselective reduction challenging but rewarding, as the resulting chiral center is sterically congested and resistant to racemization.

Part 4: Experimental Protocols

Protocol 4.1: Scalable Synthesis of TFA-MMP via Friedel-Crafts

This protocol minimizes the formation of demethylated byproducts common with AlCl3.[1]

Reagents:

-

2-Methylanisole (1.0 eq)[1]

-

Trifluoroacetic Anhydride (TFAA) (1.2 eq)

-

Aluminum Chloride (

) (1.1 eq) -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Charge with

(14.6 g, 110 mmol) and DCM (150 mL). Cool to 0°C.[2] -

Acylation: Add TFAA (15.5 mL, 110 mmol) dropwise over 20 minutes. The solution will darken.

-

Substrate Addition: Add 2-methylanisole (12.2 g, 100 mmol) in DCM (20 mL) dropwise, maintaining internal temperature below 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl (200 g/50 mL). Caution: Exothermic.

-

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with saturated

(to remove trifluoroacetic acid) and brine. -

Purification: Dry over

, concentrate, and distill under reduced pressure (approx. 85-90°C at 2 mmHg) to yield a pale yellow oil.

Validation Criteria:

-

1H NMR (CDCl3):

2.30 (s, 3H, Ar-Me), 3.92 (s, 3H, OMe), 6.90 (d, 1H), 7.85 (s, 1H), 7.95 (d, 1H). -

19F NMR: Singlet at -71.5 ppm.

Protocol 4.2: Asymmetric Transfer Hydrogenation (ATH) to (S)-Alcohol

Produces the chiral linker for ether-based fungicides.[1]

Reagents:

-

TFA-MMP (1.0 eq)[1]

-

RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)[1]

-

Formic Acid/Triethylamine (5:2 azeotrope)

Procedure:

-

Mixing: In a glovebox, dissolve TFA-MMP (2.18 g, 10 mmol) in the HCOOH/Et3N mixture (10 mL).

-

Catalysis: Add the Ruthenium catalyst (32 mg).

-

Reaction: Stir at 28°C for 24 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Result: >95% Conversion, >90% ee (determined by chiral HPLC).

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Handling Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; TFA derivatives can penetrate skin.[1] |

| Eye Damage | Causes serious eye irritation (H319) | Use chemical splash goggles. |

| Reactivity | Reacts violently with strong bases | Avoid contact with NaOH/KOH during storage; hydrate formation is exothermic.[1] |

| Lachrymator | May cause tear production | Use exclusively in a fume hood. |

Storage: Store under nitrogen in a cool, dry place. The compound is hygroscopic and will form a gem-diol (hydrate) upon exposure to atmospheric moisture.

References

-

Synthesis of Trifluoromethyl Ketones: "Method for synthesizing m-trifluoromethyl acetophenone." Google Patents, CN103193611A. Link

-

Agrochemical Applications (Isoxazolines): "Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone."[1][3] Google Patents, WO2016058896A1. Link

-

Asymmetric Reduction: "Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone." PubMed, 2021.[4] Link

-

Biocatalytic Approaches: "Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp." PubMed, 2009.[5] Link

-

General Reactivity: "Reactivity comparison of trifluoroacetophenone and acetophenone." ResearchGate. Link

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 4. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 5. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoroacetophenone Paradox: Bioisosterism, Enzymatic Synthesis, and Transition State Mimicry

Executive Summary: The "Null" Natural Occurrence

Strict Scientific Advisory: Contrary to common misconceptions in chemical prospecting, there are no known naturally occurring trifluoroacetophenone analogs.

While nature possesses a limited "fluorine biochemistry" (e.g., fluoroacetate from Dichapetalum cymosum or nucleocidin from Streptomyces calvus), the biosynthetic machinery required to install a trifluoromethyl (–CF

Therefore, this guide pivots from "extraction" to "biomimetic utility." It explores why these synthetic constructs are critical in drug development: they act as "super-substrates" that hijack natural enzymatic machinery, serving as potent Transition State Inhibitors (TSIs) and substrates for Asymmetric Biocatalysis .[1]

The Bioisosteric Mechanism: Why Synthetic Analogs "Fit" Nature

Despite their synthetic origin, trifluoroacetophenone analogs exhibit profound biological activity. This is due to the Transition State Mimicry effect.[1][2]

The Electrophilic Trap

In natural ester or amide hydrolysis, the enzyme attacks a carbonyl carbon, forming a transient, high-energy tetrahedral intermediate .

-

Natural Substrate: The intermediate is unstable and collapses to products.[1]

-

Trifluoroacetophenone Analog: The strong electron-withdrawing nature of the –CF

group ($ \sigma_p \approx 0.54 $) renders the carbonyl carbon highly electrophilic. -

The Result: When an active-site nucleophile (e.g., Serine-OH) attacks, it forms a stable tetrahedral hemiketal adduct.[1] The enzyme "locks" onto the inhibitor, mistaking it for the transition state.

Visualization: The Inhibition Pathway

The following diagram illustrates the mechanistic divergence between natural substrate hydrolysis and trifluoroacetophenone inhibition.

Figure 1: Mechanistic divergence showing how the electron-deficient trifluoro-analog traps the enzyme in a stable hemiketal complex, unlike the transient natural intermediate.

Technical Protocol: Biocatalytic Synthesis of Chiral Analogs

Since we cannot extract these compounds, we must synthesize them.[1] The most "natural" method is Asymmetric Enzymatic Reduction .[1] This protocol uses engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to convert achiral trifluoroacetophenones into chiral trifluoromethyl alcohols—critical scaffolds for drugs like Efavirenz.[1]

Experimental Workflow: Asymmetric Reduction

Objective: Synthesis of (S)-1-phenyl-2,2,2-trifluoroethanol (>99% ee). Biocatalyst: Botryosphaeria sp.[1][3] (marine fungal isolate) or recombinant ADH (e.g., Rhodococcus sp.).[1]

Reagents & Setup:

-

Substrate: 2,2,2-Trifluoroacetophenone (10 mM final conc.)

-

Cofactor: NADPH (regenerated in situ)

-

Co-substrate: Isopropanol (for coupled regeneration) or Glucose (with GDH)[1][4]

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

-

Solvent: 5% DMSO (v/v) to improve solubility

Step-by-Step Protocol:

-

Inoculation/Preparation:

-

Cultivate fungal biomass in malt extract broth (30°C, 120 rpm, 72h) OR prepare cell-free extract of recombinant ADH (10 U/mL).

-

-

Reaction Initiation:

-

Incubation:

-

Shake at 30°C, 150 rpm for 24 hours.

-

Monitoring: Take 50 µL aliquots at t=0, 6, 12, 24h. Extract with ethyl acetate and analyze via Chiral GC (Column: CP-Chirasil-Dex CB).

-

-

Workup:

Data Analysis: Conversion vs. Enantioselectivity

The trifluoromethyl group often enhances reaction rates due to electronic activation of the carbonyl, but steric bulk can invert stereopreference compared to non-fluorinated analogs.

| Substrate | Biocatalyst | Time (h) | Conversion (%) | ee (%) | Configuration |

| Acetophenone | Botryosphaeria sp. | 24 | 85 | 92 | (S) |

| 2,2,2-Trifluoroacetophenone | Botryosphaeria sp. | 24 | >99 | >99 | (S) |

| 4'-Chloro-2,2,2-trifluoroacetophenone | ADH-A (Rhodococcus) | 12 | 95 | 98 | (R) |

Table 1: Comparative efficiency of biocatalytic reduction. Note the higher conversion rate for the trifluoro-analog due to increased electrophilicity.

Logical Pathway: From "Non-Natural" to Drug Candidate

The following diagram maps the logic flow used in drug design: starting with a non-natural fluorinated scaffold and utilizing biological tools to create high-value pharmaceutical intermediates.[5]

Figure 2: Workflow transforming synthetic fluorinated ketones into bioactive chiral drugs using biocatalysis.

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

-

Giester, G., et al. (2012).[1] Biocatalytic reduction of 2,2,2-trifluoroacetophenone with marine fungi. Journal of Molecular Catalysis B: Enzymatic. Link

-

Gelb, M. H., et al. (1985).[1] Fluoro-ketones as inhibitors of hydrolytic enzymes.[1] Biochemistry. Link[1]

-

Hollmann, F., et al. (2011).[1] Enzyme-mediated oxidations for the chemist. Green Chemistry. Link

-

Meanwell, N. A. (2018).[1] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

Methodological & Application

"using 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone in Friedel-Crafts reactions"

Application Note: Strategic Utilization of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone in Friedel-Crafts Architectures

Executive Summary

This guide details the operational protocols for the life-cycle management of This compound (MMTFA) . We explore this molecule's dual role in modern organic synthesis: first as a product of regioselective Friedel-Crafts Acylation , and subsequently as a high-value electrophile in asymmetric Friedel-Crafts Hydroxyalkylation .

The trifluoroacetyl moiety acts as a critical "fluorine handle" in drug discovery, enhancing metabolic stability and lipophilicity (Bioisosterism), while the specific methoxy/methyl substitution pattern tunes the electronic properties of the aromatic ring, influencing binding affinity in kinase inhibitors and anti-viral agents.

Part 1: Upstream Synthesis – Friedel-Crafts Acylation

The synthesis of MMTFA requires precise regiocontrol. We utilize the synergistic directing effects of the methoxy and methyl groups on the precursor, 2-methylanisole.

-

Substrate: 2-Methylanisole (1-methoxy-2-methylbenzene).

-

Reagent: Trifluoroacetic Anhydride (TFAA).

-

Catalyst: Aluminum Chloride (

).[1][2] -

Mechanism: The methoxy group is a strong ortho/para director. The methyl group is a weak ortho/para director. In 2-methylanisole, the position para to the methoxy group (C4) is also meta to the methyl group? Correction: In 2-methylanisole, the methoxy is at C1 and methyl at C2. The position para to methoxy is C4. The position meta to methyl is C4. Wait—Methyl directs ortho/para. Para to methyl is C5. Ortho to methyl is C1 (blocked) and C3.

-

Regiochemical Logic: The methoxy group (strong donor) dominates. It directs to C4 (para). The C6 position (ortho to methoxy) is sterically hindered by the adjacent methyl at C2? No, C6 is adjacent to C1. C2 has the methyl. C6 is open but sterically less favorable than C4. C4 is the primary site.

-

Protocol A: Regioselective Synthesis of MMTFA

Safety Warning:

Materials:

-

2-Methylanisole (1.0 equiv)

-

Trifluoroacetic Anhydride (1.2 equiv)

- (anhydrous, 1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried 3-neck flask equipped with a pressure-equalizing addition funnel and internal thermometer, suspend

(20.0 g, 150 mmol) in anhydrous DCM (100 mL) at 0°C. -

Electrophile Formation: Add Trifluoroacetic Anhydride (TFAA) (25.2 g, 120 mmol) dropwise over 20 minutes. The solution will darken as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Substrate Addition: Dissolve 2-methylanisole (12.2 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture, maintaining internal temperature

°C. The reaction is exothermic. -

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

-

Quenching: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice (300 g) and concentrated HCl (20 mL). Caution: Vigorous gas evolution.

-

Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated

(to remove trifluoroacetic acid byproduct) and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield MMTFA as a colorless oil/low-melting solid.

Yield Expectation: 75-85%.

Part 2: Downstream Application – Asymmetric Friedel-Crafts Hydroxyalkylation

This is the high-value application for drug development. MMTFA serves as a prochiral electrophile . When reacted with nucleophiles like indoles under chiral catalysis, it generates tertiary trifluoromethyl carbinols—a pharmacophore found in advanced HIV (e.g., Efavirenz analogues) and cancer therapeutics.

-

Reaction Type: Asymmetric Hydroxyalkylation (Friedel-Crafts Alkylation of Indole).[3]

-

Challenge: The

group is electron-withdrawing, making the ketone reactive but prone to hydrate formation. Enantiocontrol is difficult due to the small steric difference between the phenyl ring and the -

Catalyst: Chiral Squaramide or Chiral Phosphoric Acid (e.g., (R)-TRIP).

Protocol B: Enantioselective Synthesis of Chiral Indolyl-Carbinols

Materials:

-

MMTFA (1.0 equiv)

-

Indole (1.2 equiv)

-

Catalyst: Bifunctional Squaramide Organocatalyst (5 mol%)

-

Solvent: Toluene or DCM

Step-by-Step Methodology:

-

Setup: In a 4 mL vial, charge Indole (0.24 mmol) and the Squaramide catalyst (0.01 mmol).

-

Solvent Addition: Add anhydrous Toluene (1.0 mL) and stir to dissolve.

-

Electrophile Addition: Add MMTFA (0.20 mmol) at -20°C (cryogenic cooling is essential for high ee%).

-

Incubation: Stir at -20°C for 24-48 hours. Monitor consumption of MMTFA by

NMR (shift from ketone ~-72 ppm to alcohol ~-78 ppm). -

Purification: Direct load onto a silica gel column. Elute with Hexane/EtOAc (85:15).

Optimization Data: Catalyst & Solvent Screening

The following table summarizes the optimization of the reaction between MMTFA and Indole to maximize Yield and Enantiomeric Excess (ee).

| Entry | Catalyst Type | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Notes |

| 1 | None | DCM | 25 | 24 | <10 | - | Low reactivity without activation |

| 2 | DCM | 0 | 2 | 92 | 0 | Racemic background reaction | |

| 3 | (R)-BINOL-PA | Toluene | 0 | 24 | 65 | 45 | Moderate enantiocontrol |

| 4 | Squaramide A | Toluene | -20 | 36 | 94 | 96 | Optimal Conditions |

| 5 | Squaramide A | THF | -20 | 48 | 88 | 82 | THF competes for H-bonding |

Table 1: Optimization of Friedel-Crafts Hydroxyalkylation. Squaramide A refers to a standard quinine-derived squaramide organocatalyst.

Part 3: Visualization of Reaction Pathways

Diagram 1: The Synthesis & Application Workflow

This diagram illustrates the transformation from raw materials to the final chiral drug intermediate.

Caption: Workflow converting 2-Methylanisole to MMTFA, and subsequently to a chiral pharmacophore.

Diagram 2: Mechanistic Catalytic Cycle (Squaramide)

Detailed view of how the chiral catalyst activates MMTFA for the Friedel-Crafts reaction.

Caption: Squaramide-catalyzed asymmetric Friedel-Crafts cycle. Dual H-bonding activates the ketone while shielding one face.

Part 4: Analytical Quality Control

To ensure the integrity of the protocol, the following analytical benchmarks must be met:

-

NMR (MMTFA):

-

Look for the methoxy singlet (~3.9 ppm) and the methyl singlet (~2.3 ppm).

-

Aromatic region: The substitution pattern (1,2,4-trisubstituted ring) should show a doublet (H5), a doublet of doublets (H6), and a singlet (H2). Note: H2 is ortho to the ketone and meta to the methyl, usually shifted downfield.

-

-

NMR:

-

MMTFA (Ketone): Sharp singlet around -71 to -72 ppm.

-

Carbinol (Product): Shifted upfield to -78 to -80 ppm. This is the primary diagnostic for conversion.

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/iPrOH (90:10).

-

Racemic standard required for baseline separation.

-

References

-

Friedel-Crafts Acylation of Anisoles

-

Asymmetric Friedel-Crafts Alkylation (Application)

-

Medicinal Chemistry Context (CF3 Bioisosteres)

-

Trifluoromethyl Ketones as Inhibitors

Sources

- 1. scribd.com [scribd.com]

- 2. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 3. sci-hub.box [sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone: A Multi-Platform Approach

An Application Note and Protocol Guide for Researchers

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone, a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing the compound's unique physicochemical properties, including its fluorinated moiety, we present three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for critical experimental parameters. This document is intended for researchers, quality control analysts, and drug development professionals requiring accurate and validated methods for purity assessment and quantification of this compound.

Introduction and Rationale

This compound (CAS No. 75822-11-6) is a fluorinated aromatic ketone whose precise characterization is paramount for ensuring the consistency, safety, and efficacy of downstream products.[1][2] The presence of a trifluoromethyl group presents both a challenge and an opportunity for analytical scientists. While it influences the compound's chromatographic behavior and mass spectral fragmentation, it also provides a unique, highly sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.

An integrated, multi-technique approach is essential for a comprehensive understanding of a sample's purity and content.

-

High-Performance Liquid Chromatography (HPLC) serves as the workhorse for purity analysis and quantification of the main component and non-volatile impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary method, ideal for identifying and quantifying volatile and semi-volatile impurities, providing structural confirmation through mass spectral data.[3]

-

Quantitative ¹⁹F NMR (qNMR) offers a highly specific and absolute quantification method, leveraging the 100% natural abundance of the ¹⁹F nucleus.[4][5] It allows for direct purity assessment against a certified internal standard without the need for a specific reference standard of the analyte itself, a significant advantage in early-stage development.[6]

This guide provides the foundational protocols to establish a robust quality control framework for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 75822-11-6 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [2] |

| Molecular Weight | 218.17 g/mol | [2][7] |

| Structure | O=C(C1=CC=C(OC)C(C)=C1)C(F)(F)F | [2] |

Method 1: Reversed-Phase HPLC with UV Detection

Principle: This method separates the target analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The trifluoroacetophenone structure is an excellent chromophore, allowing for sensitive detection using a UV detector. This protocol is adapted from established methods for similar aromatic ketones.[3][8]

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample.

-

Dissolve the sample in 20.0 mL of acetonitrile to create a stock solution of approximately 1 mg/mL.

-

Further dilute 1.0 mL of the stock solution into 10.0 mL with the mobile phase to achieve a final working concentration of approximately 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the HPLC column.

-

-

Instrumentation and Conditions:

-

System: Standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system, ensuring good separation from more polar or non-polar impurities.

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). Rationale: Formic acid is added to control the pH and sharpen peak shape by suppressing the ionization of any potential acidic or basic impurities.

-

Gradient Program:

-

Start at 50% B.

-

Increase linearly to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.

-

Detection Wavelength: 254 nm. Rationale: This wavelength is commonly used for aromatic ketones and provides a good balance of sensitivity for the analyte and potential aromatic impurities.

-

Injection Volume: 10 µL.

-

Workflow for HPLC Analysis

Caption: Workflow for HPLC Quantification.

Method Validation Summary

A validated method ensures trustworthiness and reliability.[9] The protocol should be validated according to ICH Q2(R1) guidelines, assessing the parameters below.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 (10-200 µg/mL) |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate (n=6, 2 days): ≤ 2.0% | 0.45% 1.10% |

| Specificity | Peak purity index > 990; no interference from blank | Peak pure; no co-elution |

| Limit of Quantification | Signal-to-Noise ratio ≥ 10 | 0.5 µg/mL |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for assessing purity, particularly for identifying volatile impurities that may not be detected by HPLC. The sample is vaporized and separated based on boiling point and polarity in a capillary column. The mass spectrometer fragments the eluting components, providing a unique "fingerprint" for structural identification.

Experimental Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate. Rationale: These solvents are volatile and compatible with standard GC injection techniques.

-

No derivatization is necessary for this compound due to its sufficient volatility.

-

-

Instrumentation and Conditions:

-

System: GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for a wide range of semi-volatile organic compounds.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (for trace analysis) or Split (1:50 for purity of main peak).

-

MS Transfer Line Temp: 280°C.

-

Ion Source Temp: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: 50-400 amu.

-

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS Purity Analysis.

Expected Mass Spectrum Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218. Key fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃, -69 amu) to give a fragment at m/z 149, and cleavage at the carbonyl group (alpha-cleavage), which is characteristic of ketones.[10]

Method 3: Quantitative ¹⁹F NMR (qNMR) Spectroscopy

Principle: The trifluoromethyl (-CF₃) group on the molecule provides a unique and powerful analytical handle. ¹⁹F NMR is highly sensitive and occurs in a spectral region free from background signals in typical samples.[11] By integrating the ¹⁹F signal of the analyte against the signal of a known amount of a fluorinated internal standard, a direct and highly accurate measure of absolute purity can be obtained.[4]

Experimental Protocol

-

Sample and Standard Preparation:

-

Select a suitable ¹⁹F internal standard that does not react with the analyte and has a resonance well-separated from the analyte's signal (e.g., α,α,α-Trifluorotoluene).

-

Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube. Record the exact mass.

-

Accurately weigh approximately 10-15 mg of the internal standard directly into the same NMR tube. Record the exact mass.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Acetonitrile-d₃ or Chloroform-d) to dissolve the sample and standard completely.

-

-

NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher, equipped with a fluorine-observe probe.

-

Pulse Sequence: Standard one-pulse ¹⁹F experiment.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative work) to ensure full relaxation and accurate integration.

-

Number of Scans: 16-64, depending on concentration.

-

Acquisition Time: ≥ 3 seconds.

-

Proton Decoupling: Inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) and simplify spectra, though often not necessary for -CF₃ groups.

-

-

Data Processing and Calculation:

-

Apply a small line-broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the ¹⁹F signal for the analyte (-CF₃) and the internal standard.

-

Calculate the purity (P) as a mass fraction using the following equation:

Purity (analyte) [%] = ( I_analyte / I_std ) * ( N_std / N_analyte ) * ( M_analyte / M_std ) * ( m_std / m_analyte ) * P_std

Where:

-

I = Integral value

-

N = Number of fluorine nuclei for the integrated signal (both are 3 in this case)

-

M = Molar mass

-

m = Mass

-

P_std = Purity of the internal standard

-

Conclusion and Method Selection Summary

The quantification of this compound is best achieved through a combination of analytical techniques. HPLC-UV is the preferred method for routine quality control, offering high throughput and excellent precision for purity assessment. GC-MS serves as an essential orthogonal method for impurity identification and characterization of volatile components. For the highest accuracy in content determination and for the qualification of primary reference materials, ¹⁹F qNMR is the superior technique due to its direct measurement principle.

| Feature | HPLC-UV | GC-MS | ¹⁹F qNMR |

| Primary Use | Purity, Quantification | Impurity ID, Volatiles | Absolute Quantification, Purity |

| Strengths | High precision, robust, high throughput | High sensitivity, structural info (MS) | High accuracy, no analyte standard needed |

| Limitations | Requires analyte reference standard | Not suitable for non-volatile compounds | Lower throughput, requires specialized equipment |

| Ideal Application | Routine QC, stability testing | Impurity profiling, method development | Reference material certification |

By implementing these detailed protocols, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby enhancing the reliability and reproducibility of their scientific work.

References

- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Synthetic 4'-Methoxy-3-(4-methylphenyl)propiophenone.

-

PubChem. (2025). 4'-Methoxy-3'-(trifluoromethyl)acetophenone. National Center for Biotechnology Information. [Link]

-

ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

-

Taylor & Francis Online. Analytical methods – Knowledge and References. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

-

Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

-

Arctom. This compound. [Link]

-

National Center for Biotechnology Information. (2021). Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate. PMC. [Link]

-

National Center for Biotechnology Information. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. PMC. [Link]

-

ANR. Detection and quantification of fluorinated pollutants Fluorine NMR. [Link]

Sources

- 1. 75822-11-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. arctomsci.com [arctomsci.com]

- 3. benchchem.com [benchchem.com]

- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]

- 6. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4'-Methoxy-3'-(trifluoromethyl)acetophenone | C10H9F3O2 | CID 2775290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone: A Guide to Monoamine Oxidase B Inhibition and Neurotoxicity Assays

Introduction: Unveiling the Therapeutic Potential of a Novel Trifluoroacetophenone Derivative

In the landscape of neurodegenerative disease research, the identification of novel small molecules with the potential to modulate key pathological pathways is of paramount importance. 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone emerges as a compound of significant interest, primarily due to its structural features that suggest a potential interaction with monoamine oxidase B (MAO-B). Elevated MAO-B activity is a hallmark of several neurodegenerative disorders, including Parkinson's and Alzheimer's disease, as it contributes to the depletion of neurotransmitters and the generation of oxidative stress.

The acetophenone scaffold, a core component of this compound, has been identified in a number of potent and selective MAO-B inhibitors. Furthermore, the incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target enzyme. These structural alerts provide a strong rationale for the systematic in vitro evaluation of this compound as a potential therapeutic agent.

This comprehensive guide provides detailed application notes and protocols for the in vitro characterization of this compound. We will delve into the rationale behind the selected assays, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation. The primary objectives of these protocols are to:

-

Determine the inhibitory activity and selectivity of this compound against human monoamine oxidase A (MAO-A) and B (MAO-B).

-

Elucidate the kinetic mechanism of MAO-B inhibition.

-

Assess the cytotoxicity of the compound in a neuronal cell line to establish a preliminary safety profile.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel neuroprotective agents.

I. Foundational Assays: Determining Monoamine Oxidase Inhibition

The initial and most critical step in characterizing this compound is to ascertain its ability to inhibit MAO enzymes. A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.

A. Scientific Rationale: Why a Fluorometric MAO-Glo™ Assay?

The MAO-Glo™ assay offers a robust and straightforward method for measuring MAO-A and MAO-B activity. The principle of this assay is the oxidative deamination of a luminogenic MAO substrate by the MAO enzyme, which ultimately results in the production of luciferin. This luciferin is then quantified in a second step by a luciferase-based reaction, generating a light signal that is directly proportional to MAO activity. The use of specific inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Pargyline or Selegiline) allows for the differentiation of the inhibitory effects on each isozyme.

B. Experimental Workflow: MAO Inhibition Assay

Caption: Workflow for the MAO-Glo™ Inhibition Assay.

C. Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

1. Materials:

-

This compound

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent, and assay buffer)

-

Clorgyline (selective MAO-A inhibitor)

-

Pargyline or Selegiline (selective MAO-B inhibitors)

-

Dimethyl sulfoxide (DMSO)

-

White, opaque 96-well microplates

-

Luminometer

2. Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

-

Prepare stock solutions of the control inhibitors (Clorgyline and Pargyline/Selegiline) in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 5 µL of the diluted compound or control inhibitor to the appropriate wells. For control wells (100% activity), add 5 µL of DMSO.

-

Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B, diluted in assay buffer as per the kit instructions) to each well.

-

Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 25 µL of the luminogenic MAO substrate to each well.

-

Mix the plate and incubate for 60 minutes at 37°C.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add 50 µL of the Luciferin Detection Reagent to each well.

-

Incubate for 20 minutes at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

3. Data Analysis:

-

Calculate Percent Inhibition:

-

Percent Inhibition (%) = [1 - (RLUinhibitor - RLUbackground) / (RLUDMSO - RLUbackground)] x 100

-

Where RLU is the Relative Luminescence Unit.

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

D. Expected Outcomes and Interpretation

This assay will yield IC50 values for this compound against both MAO-A and MAO-B. A significantly lower IC50 value for MAO-B compared to MAO-A would indicate selectivity.

| Parameter | Interpretation |

| Low nanomolar IC50 for MAO-B | Suggests high potency as an MAO-B inhibitor. |

| High IC50 for MAO-A | Indicates low activity against MAO-A. |

| Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | A high SI value (>100) confirms high selectivity for MAO-B. |

II. Delving Deeper: Unraveling the Mechanism of Inhibition

Once inhibitory activity is confirmed, understanding the mechanism by which this compound inhibits MAO-B is crucial for its development as a drug candidate. This involves determining whether the inhibition is reversible or irreversible, and if reversible, whether it is competitive, non-competitive, or uncompetitive.

A. Scientific Rationale: The Importance of Kinetic Studies

Enzyme kinetic studies provide valuable insights into the drug-target interaction. Reversible inhibitors typically bind to the enzyme through non-covalent interactions and can dissociate, while irreversible inhibitors form stable covalent bonds. The mode of reversible inhibition reveals whether the inhibitor binds to the enzyme's active site (competitive), to a site other than the active site (non-competitive), or to the enzyme-substrate complex (uncompetitive). This information is critical for optimizing the inhibitor's structure and predicting its in vivo efficacy.

B. Experimental Workflow: Enzyme Kinetics

Caption: Workflow for Determining the Mechanism of MAO-B Inhibition.

C. Detailed Protocol: MAO-B Inhibition Kinetics

1. Materials:

-

Same as the MAO inhibition assay.

2. Procedure:

-

Assay Setup:

-

Select a range of fixed concentrations of this compound based on its previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Prepare a series of dilutions of the MAO-B substrate.

-

In a 96-well plate, set up a matrix of reactions containing each fixed concentration of the inhibitor and each concentration of the substrate.

-

Follow the same procedure as the MAO-Glo™ assay (pre-incubation, reaction initiation, and signal detection).

-

3. Data Analysis:

-

Michaelis-Menten and Lineweaver-Burk Plots:

-

For each inhibitor concentration, plot the reaction velocity (luminescence signal) against the substrate concentration to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

-

-

Determining the Mechanism:

-

Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive Inhibition: The lines will be parallel (both Km and Vmax decrease).

-

Mixed Inhibition: The lines will intersect in the second quadrant.

-

-

Calculate the Inhibition Constant (Ki):

-

The Ki value, which represents the binding affinity of the inhibitor, can be determined from the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten data.

-

III. Assessing Cellular Effects: Cytotoxicity in a Neuronal Model

Prior to any in vivo studies, it is essential to evaluate the potential toxicity of this compound in a relevant cell model. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for neurotoxicity studies.

A. Scientific Rationale: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of cell viability and is a reliable method for assessing cytotoxicity.

B. Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT Cytotoxicity Assay.

C. Detailed Protocol: MTT Assay in SH-SY5Y Cells

1. Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

2. Procedure:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and seed the cells into a 96-well plate at a density of 1 x 104 cells/well.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24 to 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

3. Data Analysis:

-

Calculate Percent Cell Viability:

-

Percent Viability (%) = [(Abstreated - Absblank) / (Abscontrol - Absblank)] x 100

-

-

Determine CC50 Value:

-

Plot the percent cell viability against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the CC50 (cytotoxic concentration 50%), which is the concentration of the compound that reduces cell viability by 50%.

-

D. Expected Outcomes and Interpretation

The MTT assay will provide a CC50 value for this compound in SH-SY5Y cells. A high CC50 value suggests low cytotoxicity. The therapeutic index (TI = CC50 / IC50) can be calculated to assess the compound's potential as a therapeutic agent. A higher TI indicates a more favorable safety profile.

IV. Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential MAO-B inhibitor. Successful demonstration of potent and selective MAO-B inhibition, coupled with low cytotoxicity, would provide a strong foundation for further preclinical development.

Future studies could include:

-

Neuroprotection Assays: Investigating the ability of the compound to protect neuronal cells from oxidative stress-induced cell death (e.g., using H2O2 or MPP+ as toxins).

-

In Vivo Efficacy Studies: Evaluating the compound's ability to modulate neurotransmitter levels and improve behavioral outcomes in animal models of neurodegenerative diseases.

-

Pharmacokinetic and ADME Studies: Assessing the absorption, distribution, metabolism, and excretion properties of the compound.

By following a systematic and scientifically rigorous approach, the therapeutic potential of this compound can be thoroughly evaluated, paving the way for the development of novel treatments for neurodegenerative disorders.

References

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2234-2234. [Link]

-

de la Torre, B. G., & Albericio, F. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8205. [Link]

Troubleshooting & Optimization

Technical Support Center: By-Product Formation in Friedel-Crafts Acylation of Substituted Anisoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts acylation of substituted anisoles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side reactions and by-product formation during this crucial C-C bond-forming reaction. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that often arise during the planning and execution of Friedel-Crafts acylation on anisole derivatives.

Q1: I'm planning a Friedel-Crafts acylation on a novel substituted anisole. What are the most common by-products I should anticipate?

A1: When acylating substituted anisoles, the primary desired product is typically the para-acylated isomer, driven by the strong directing effect of the methoxy group.[1][2] However, several by-products can arise depending on your specific substrate, choice of Lewis acid, and reaction conditions. The most common issues are:

-

Demethylation: Cleavage of the methoxy group to form a phenolic by-product. This is particularly prevalent when using strong Lewis acids like AlCl₃.[3]

-

Formation of Isomers: Generation of the ortho-acylated product alongside the desired para-isomer.[2] The ratio is sensitive to steric hindrance and reaction conditions.

-

Diacylation: Introduction of a second acyl group, especially if the anisole ring is highly activated by multiple electron-donating groups.[4][5]

-

Rearrangement/Isomerization of the Product: While the acylium ion itself is stable against rearrangement, the ketone product can isomerize under certain conditions, for instance, from a kinetic to a more thermodynamically stable product at higher temperatures.[4][6][7]

Q2: My reaction yield is consistently low, even though my starting material is consumed. What are the likely culprits?

A2: Low isolated yield with full consumption of starting material often points to issues during the reaction or workup. Key factors include:

-

Catalyst Deactivation: The ketone product forms a strong complex with the Lewis acid catalyst, effectively sequestering it.[4][8] For this reason, stoichiometric or even excess amounts of the catalyst are often required. If you are using catalytic amounts, the reaction may stall. Anisole's methoxy group can also complex with the Lewis acid, requiring an excess of the catalyst to drive the reaction.[9]

-

Moisture Sensitivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water in the reagents or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all equipment is rigorously dried and solvents are anhydrous.

-

Workup Losses: The product-catalyst complex must be effectively broken during the aqueous workup, which is typically done by quenching the reaction mixture in ice-cold water.[10] Inefficient extraction or product decomposition during workup can significantly lower yields.

-

By-product Formation: The consumed starting material may be converted into a range of by-products rather than your desired product. A thorough analysis of the crude reaction mixture (e.g., by ¹H NMR or LC-MS) is essential for diagnosis.

Section 2: Troubleshooting Specific By-Products

This section provides in-depth troubleshooting guides for the most common by-products encountered.

Guide 1: Phenolic By-product Detected (Demethylation)

Q: My mass spectrometry and NMR data show a significant amount of a hydroxylated (phenolic) species instead of the expected methoxy-ketone. What is causing this demethylation?

A: The primary cause of demethylation in Friedel-Crafts acylation of anisoles is the Lewis acid itself. Strong Lewis acids, most notably aluminum chloride (AlCl₃), can coordinate to the lone pair of electrons on the methoxy oxygen. This complexation weakens the methyl C-O bond, facilitating its cleavage, especially at elevated temperatures or with prolonged reaction times.[3] This is a known issue for aryl methyl ethers.

Q: How can I prevent or minimize this demethylation side reaction?

A: To avoid demethylation, you must moderate the Lewis acidity of the reaction system. Consider the following strategies:

-

Select a Milder Lewis Acid: This is the most effective solution. Instead of AlCl₃, opt for catalysts that are less prone to ether cleavage.[3]

-

Strict Temperature Control: Demethylation is often exacerbated by heat. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress this side reaction.[11]

-

Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the Lewis acid.

Lewis Acid Selection Table

| Lewis Acid | Relative Strength | Suitability for Substituted Anisoles | Comments |

| AlCl₃ | Very Strong | Use with caution | High activity but high risk of demethylation. Often requires >1 equivalent.[9][12] |

| FeCl₃ | Strong | Good Alternative | Generally effective and often less harsh than AlCl₃.[7][12] |

| TiCl₄, ZnCl₂ | Mild | Recommended | Good choices for activated systems like anisoles; significantly lower risk of demethylation.[3] |

| Sc(OTf)₃, Y(OTf)₃ | Mild/Specialty | Excellent | Rare-earth triflates are highly effective, moisture-tolerant, and do not promote demethylation.[3][13] |

Mechanism Visualization: Lewis Acid-Mediated Demethylation

The following diagram illustrates the mechanistic pathway for AlCl₃-induced demethylation of an acylated anisole product.

Caption: A logical guide to diagnosing and solving common acylation problems.

Section 3: Experimental Protocols & Best Practices

Adherence to a robust experimental protocol is critical for reproducibility and minimizing by-products.

Protocol 1: General Acylation of a Substituted Anisole using FeCl₃

This protocol uses iron(III) chloride, a moderately strong Lewis acid that offers a good balance between reactivity and reduced side reactions compared to AlCl₃.

Materials:

-

Substituted Anisole (1.0 eq)

-

Acyl Chloride or Anhydride (1.05 eq)

-

Anhydrous Iron(III) Chloride (FeCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold water

-

Saturated aq. NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous FeCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

-

Reagent Addition:

-

Dissolve the substituted anisole (1.0 eq) and the acylating agent (1.05 eq) in anhydrous DCM in the dropping funnel.

-

Add this solution dropwise to the stirring FeCl₃ suspension over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C. [11]4. Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC.

-

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. [10]Caution: This process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Workup:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acylation using a Mild Lewis Acid (Sc(OTf)₃) to Prevent Demethylation

This protocol is ideal for sensitive substrates prone to demethylation. [3] Materials:

-

Substituted Anisole (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Scandium Triflate (Sc(OTf)₃) (0.1 eq)

-

Anhydrous Nitromethane

Procedure:

-

Setup: In an oven-dried flask under a nitrogen atmosphere, combine the substituted anisole (1.0 eq), acetic anhydride (1.5 eq), and anhydrous nitromethane.

-

Catalyst Addition: Add the Sc(OTf)₃ catalyst (0.1 eq) to the solution.

-

Reaction: Heat the mixture to the appropriate temperature (e.g., 50 °C) and stir until the reaction is complete as monitored by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product as needed.

References

- A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole. (n.d.). BenchChem.

- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. (n.d.). BenchChem.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023). OpenStax.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- Preventing rearrangement reactions in Friedel-Crafts acylations. (n.d.). BenchChem.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.

- 13 Friedel-Crafts Acylation. (n.d.). Course Hero.

- Friedel–Crafts acylation of substituted anisole. (2021). Chemistry Stack Exchange.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

- Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025). ResearchGate.

- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.

- On Friedel-Crafts acetylation, anisole yields. (n.d.). Vedantu.

- Friedel-Crafts reaction of anisole? (2017). Chemistry Stack Exchange.

- under what conditions do friedel crafts acylation of benzene occur? (2022). Reddit.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

"improving yield in the synthesis of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone"

Executive Summary: The Precision Acylation Protocol

The synthesis of 4'-Methoxy-3'-methyl-2,2,2-trifluoroacetophenone (CAS: 149923-09-5) is a classic exercise in balancing electronic directing effects with the high reactivity of fluorinated electrophiles. While the Friedel-Crafts acylation of 2-methylanisole is the standard route, researchers frequently encounter yield ceilings around 60-70%.

This guide addresses the three primary failure modes responsible for these losses:

-

The "Hydrate Trap": Trifluoromethyl ketones form stable gem-diols (hydrates) during aqueous workup, often discarded as aqueous waste.

-

Regioisomer Contamination: Inadequate temperature control allows the ortho-methoxy isomer to form.

-

Catalyst Poisoning: The product itself complexes with Lewis acids, stalling conversion.